1-(4-Aminophenyl)cyclopentanecarbonitrile

Vue d'ensemble

Description

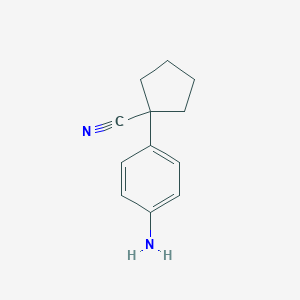

1-(4-Aminophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H14N2. It is characterized by the presence of an aminophenyl group attached to a cyclopentane ring, which is further bonded to a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Méthodes De Préparation

The synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile typically involves a multi-step process. One common method includes the following steps:

Formation of p-nitrochlorobenzene-zinc reagent: In the presence of lithium tetrachlorocuprate (Li2CuCl4), a solution of p-nitrochlorobenzene-zinc is prepared.

Reaction with 1-chlorocyclopentanecarbonitrile: This reagent is then added dropwise to a solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent, leading to the formation of 1-(4-nitrophenyl)cyclopentanecarbonitrile.

Reduction: The nitro group is subsequently reduced to an amino group, yielding this compound

Analyse Des Réactions Chimiques

1-(4-Aminophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-(4-Aminophenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-(4-Aminophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

1-(4-Aminophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)cyclopentanecarbonitrile: This compound has a nitro group instead of an amino group, leading to different chemical reactivity and biological activity.

1-(4-Hydroxyphenyl)cyclopentanecarbonitrile: The presence of a hydroxy group imparts different physical and chemical properties.

1-(4-Methylphenyl)cyclopentanecarbonitrile: The methyl group affects the compound’s hydrophobicity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

1-(4-Aminophenyl)cyclopentanecarbonitrile, with the chemical formula and a molecular weight of 186.25 g/mol, is a compound characterized by its unique structural features, which include an amino group and a carbonitrile group attached to a cyclopentane ring. This structure suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases, including cancer and inflammation.

Structural Characteristics

The compound's structure can be represented as follows:

This configuration highlights its potential as a precursor for more complex pharmaceutical agents. The presence of the amino and carbonitrile groups is critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through environmentally friendly methods that utilize readily available raw materials. A notable preparation method involves the following steps:

- Formation of 1-(4-Nitrophenyl)cyclopentanecarbonitrile : This is achieved by reacting p-nitrochlorobenzene with 1-chlorocyclopentanecarbonitrile in the presence of lithium diisopropylamide (Li2CuCl4).

- Reduction Step : The nitro group is then reduced to an amino group using a suitable reducing agent in an appropriate solvent.

This method emphasizes mild reaction conditions and high yields, making it suitable for industrial production .

Potential Therapeutic Applications

The unique structural attributes of this compound suggest several potential therapeutic applications:

- Anti-Cancer Properties : The compound's structural similarity to known anti-cancer agents, such as apatinib (a tyrosine kinase inhibitor), indicates its potential efficacy in cancer treatment. Studies suggest that compounds with similar structures exhibit significant anti-angiogenic properties, which are crucial in tumor growth inhibition .

- Anti-Inflammatory Effects : Given its ability to interact with biological targets involved in inflammatory pathways, there is potential for this compound to exhibit anti-inflammatory activity.

The biological mechanisms through which this compound may exert its effects are not yet fully elucidated due to limited research. However, it is hypothesized that:

- Inhibition of Vascular Endothelial Growth Factor (VEGF) : Similar compounds have been shown to inhibit VEGF receptor signaling pathways, thereby reducing tumor angiogenesis .

- Impact on Protein Trafficking : Emerging studies suggest that small molecules can correct aberrant protein trafficking, which may be relevant for diseases characterized by mislocalization of proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino and carbonitrile groups | Potential anti-cancer properties |

| Apatinib | Tyrosine kinase inhibitor | Established anti-cancer effects |

| 1-(3-Aminophenyl)cyclopentanecarbonitrile | Amino group at different position | Varies based on substitution |

This table illustrates how the structural features of similar compounds correlate with their biological activities, highlighting the potential role of this compound in therapeutic applications.

Propriétés

IUPAC Name |

1-(4-aminophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBAIULVBOBDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354291 | |

| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115279-73-7 | |

| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXS46PF85Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.